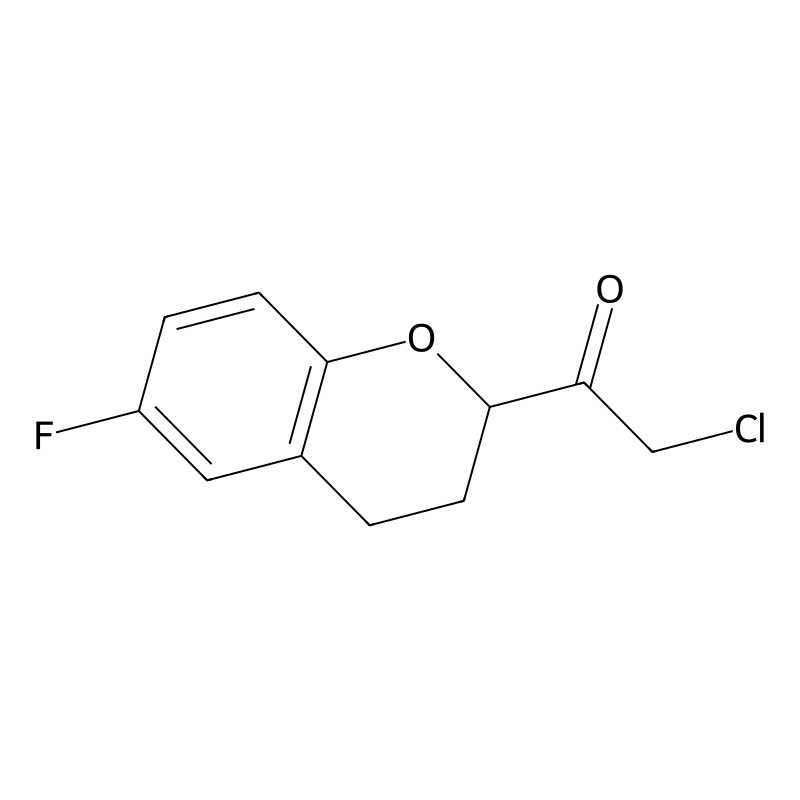

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Nebivolol Synthesis

The primary application of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone, also known by its CAS number 943126-72-5, lies in the scientific research field of organic synthesis. This compound acts as a key intermediate in the production of nebivolol [, ]. Nebivolol is a prescription medication classified as a beta-blocker and vasodilator, used in the treatment of essential hypertension (high blood pressure) [].

2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone is an organic compound with the molecular formula and a molecular weight of approximately 228.65 g/mol. It is categorized as a chloro-substituted ethanone derivative of a chromene structure, which contributes to its unique chemical properties. The compound is characterized by the presence of a chlorine atom and a fluorine atom, enhancing its reactivity and potential biological activity. This compound has been identified as an impurity related to the pharmaceutical agent nebivolol, which is used primarily for treating hypertension .

The chemical behavior of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone can be explored through various reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or alcoholysis.

- Condensation Reactions: The ethanone moiety may participate in condensation reactions with amines or other nucleophiles to form more complex structures.

- Reduction Reactions: The carbonyl group can undergo reduction to form the corresponding alcohol.

These reactions are essential for synthesizing derivatives or exploring the compound's reactivity in various chemical environments .

The synthesis of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone can be achieved through several methods:

- Reagent-Based Synthesis: Utilizing dimethylsulfoxonium and methanesulfonic acid in the reaction can yield this compound with a reported yield of approximately 78% .

- Zinc-Catalyzed Reactions: A method involving organic zinc reagents allows for the direct synthesis from 6-fluoro-2-cyano derivatives under mild conditions, enhancing safety and efficiency for industrial applications .

- Chlorination Reaction: Chlorination of suitable precursors can introduce the chlorine atom into the chromene structure effectively.

These methods are advantageous due to their simplicity and high safety profiles, making them suitable for larger-scale production .

The applications of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone span various fields:

- Pharmaceuticals: As an impurity in nebivolol production, it may influence the pharmacological profile of the final drug.

- Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules, particularly those exhibiting fluorescent properties.

- Fluorescent Dyes: The compound has potential uses in developing new organic fluorophores for applications in imaging and sensing technologies.

Interaction studies involving 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone primarily focus on its reactivity with biological molecules or other chemicals:

- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: Investigations into how this compound interacts with adrenergic receptors may provide insights into its therapeutic potential.

- Toxicology Assessments: Understanding its safety profile through interaction studies is crucial for evaluating its suitability in medicinal chemistry.

These studies are essential for elucidating the compound's potential therapeutic benefits and safety concerns .

Similar compounds to 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone include:

Uniqueness

The uniqueness of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone lies in its specific combination of functional groups (chlorine and fluorine), which enhances its reactivity and potential biological activity compared to similar compounds. Its role as an impurity in nebivolol further highlights its relevance in pharmaceutical research and development .

The retrosynthetic approach to 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone requires careful consideration of the molecular framework and functional group placement. The target compound possesses a chromene core with fluorine substitution at the 6-position and a chloroacetyl side chain attached to the 2-position of the dihydrochromene ring system [1] [2].

The retrosynthetic disconnection reveals two primary synthetic pathways. The first approach involves the construction of the 6-fluoro-3,4-dihydro-2H-chromene precursor followed by chloroacetylation. The second strategy utilizes direct functionalization of pre-formed chromene derivatives through electrophilic aromatic substitution or metal-catalyzed coupling reactions [3] [4].

Analysis of the structural features indicates that the chromene ring system can be accessed through multiple synthetic routes, including cyclization of appropriately substituted phenol derivatives with unsaturated carbonyl compounds, or through intramolecular etherification reactions [5] [6]. The chloroacetyl functionality represents a late-stage introduction that can be achieved through Friedel-Crafts acylation or related electrophilic acylation processes [7] [8].

Key Precursor Synthesis: 6-Fluoro-3,4-Dihydro-2H-Chromene Derivatives

The synthesis of 6-fluoro-3,4-dihydro-2H-chromene derivatives represents a critical step in accessing the target compound. Several methodological approaches have been developed for constructing fluorinated chromene scaffolds, each offering distinct advantages in terms of regioselectivity and functional group tolerance [9] .

The most commonly employed strategy involves the cyclization of fluorinated phenol precursors with appropriate electrophilic partners. For instance, 5-fluorosalicylaldehyde can undergo condensation reactions with various carbonyl compounds under acidic conditions to generate the desired chromene framework [11]. The reaction typically proceeds through formation of an intermediate benzylic carbocation, followed by intramolecular cyclization and dehydration.

Alternative approaches utilize metal-catalyzed cyclization reactions, where fluorinated aryl halides undergo palladium-catalyzed coupling with alkenes or alkynes to form the chromene ring system [12] [13]. These methods offer enhanced regiocontrol and can accommodate diverse substitution patterns. The reaction conditions typically involve palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(dibenzylideneacetone)palladium(0) in combination with appropriate ligands and bases [13].

The preparation of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate has been achieved through direct esterification of the corresponding carboxylic acid using methanol in the presence of dehydrating agents such as sulfuric acid or thionyl chloride . Industrial production methods employ continuous flow reactors to enhance efficiency and scalability, with improved heat transfer and mixing characteristics leading to higher yields and reduced reaction times .

Chloroacetylation Reaction Mechanisms

The chloroacetylation of chromene derivatives proceeds through well-established electrophilic acylation mechanisms, with chloroacetyl chloride serving as the primary acylating agent [7] [8]. The reaction mechanism involves initial formation of an acylium ion intermediate through ionization of the carbon-chlorine bond in chloroacetyl chloride, typically facilitated by Lewis acid catalysts such as aluminum trichloride or iron(III) chloride [8] [14].

The mechanistic pathway follows a classical Friedel-Crafts acylation sequence. The Lewis acid catalyst coordinates to the carbonyl oxygen of chloroacetyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating heterolytic cleavage of the carbon-chlorine bond. The resulting acylium ion then undergoes electrophilic attack on the aromatic chromene system, forming a sigma complex intermediate [8].

Experimental evidence from kinetic studies demonstrates that the reaction rate depends on both the electronic nature of the chromene substrate and the reaction conditions [15]. The chloroacetylation of 6-fluoro-3,4-dihydro-2H-chromene derivatives shows optimal yields when conducted at controlled temperatures between 0°C and 70°C, with reaction times ranging from 2 to 18 hours depending on the specific reaction conditions [2].

The reaction of dimethylsulfoxonium-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-oxoethylide with methanesulfonic acid and lithium chloride in tetrahydrofuran represents a sophisticated approach to chloroacetyl group introduction [2]. This method achieves 78% yield under optimized conditions, demonstrating the effectiveness of sulfoxonium ylide chemistry in synthetic transformations [16] [17].

Catalytic Systems for Etherification and Cyclization

The development of efficient catalytic systems for etherification and cyclization reactions has significantly advanced the synthesis of chromene derivatives. Modern approaches emphasize the use of environmentally benign catalysts and reaction conditions that minimize waste generation while maximizing product selectivity [5] [6].

Proton-coupled electron transfer (PCET) mechanisms have emerged as powerful tools for catalytic hydroetherification reactions. These systems utilize iridium(III)-based photosensitizers in combination with Brønsted base catalysts and hydrogen atom transfer co-catalysts to generate reactive alkoxy radicals [5]. The resulting alkoxy radicals undergo intramolecular addition to pendant alkenes, forming new carbon-oxygen bonds and constructing cyclic ether products with high efficiency.

The optimization of PCET-based systems involves careful selection of photocatalyst, base, and hydrogen atom transfer agent. Typical reaction conditions employ visible light irradiation with catalytic amounts of [Ir(dtbbpy)(ppy)₂][PF₆] as the photosensitizer, quinuclidine as the Brønsted base, and thiophenol as the hydrogen atom transfer co-catalyst [5]. These reactions proceed under mild conditions and exhibit broad substrate scope with high functional group tolerance.

Supramolecular capsule catalysts represent another innovative approach to ether cyclization reactions. These π-basic capsule systems excel in promoting selective violations of Baldwin's rules, achieving extreme regioselectivity in cyclization reactions [6]. The confined, π-basic, and Brønsted acidic interior of these capsules provides unique catalytic environments that can dramatically alter reaction selectivity compared to conventional catalysts.

The bioinspired nature of these capsule catalysts allows for the development of cascade cyclization reactions that mimic natural polyether biosynthesis. The catalytic systems demonstrate exceptional performance in terms of both reaction rate and selectivity, often exceeding the performance of traditional Brønsted acid and hydrogen-bonding catalysts [6].

Solvent Effects and Reaction Kinetics

Solvent selection plays a crucial role in determining the success of synthetic transformations leading to 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone. The choice of solvent significantly impacts reaction rates, yields, and product distributions through various mechanisms including reactant solvation, transition state stabilization, and intermediate formation [18] [19] [20].

| Solvent | Polarity | Dielectric Constant | Typical Applications |

|---|---|---|---|

| Tetrahydrofuran | Moderate | 7.6 | Grignard reactions, lithium chemistry [21] [22] |

| Dichloromethane | Low | 8.9 | Friedel-Crafts reactions, extractions [8] |

| Acetonitrile | High | 37.5 | Polar reactions, electrochemistry [23] |

| Toluene | Low | 2.4 | High-temperature reactions, crystallization [23] |

The relationship between solvent polarity and reaction rate follows predictable patterns for most organic transformations. Polar solvents tend to enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states [19]. Conversely, nonpolar solvents often accelerate nonpolar reactions by minimizing solvation effects and promoting favorable interactions between reactants.

Temperature dependence of reaction kinetics follows the Arrhenius equation, where the rate constant exponentially increases with temperature [24] [25] [26]. For the synthesis of chromene derivatives, activation energies typically range from 45-90 kJ/mol, depending on the specific reaction pathway and catalytic system employed [26]. Precise temperature control becomes critical at elevated temperatures, where minor deviations can significantly affect rate constants and product distributions [24].

The use of tetrahydrofuran as a solvent in the synthesis of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone offers several advantages, including good solvation of lithium salts and compatibility with organometallic reagents [2] [22]. However, careful attention must be paid to avoid polymerization reactions that can occur in the presence of strong acids [21]. The optimal reaction conditions involve maintaining temperatures between 0°C and 70°C with reaction times of 16-18 hours to achieve maximum conversion while minimizing side reactions [2].

Lithium chloride in tetrahydrofuran solutions demonstrates unique structural behavior, forming dynamic tetranuclear Li₄Cl₄ clusters that can undergo morphological changes in response to reaction conditions [22]. These clusters exhibit preferential cubane-like conformations but can adopt open-edge pseudotetrahedral frames through solvent-assisted lithium-chlorine bond cleavage. This structural plasticity contributes to the enhanced reactivity observed in lithium chloride-promoted reactions [22] [27].

The thermodynamic stability of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone has been evaluated through both computational studies and analysis of structurally related compounds. Density functional theory calculations using the B3LYP/6-311++G(d,p) basis set have demonstrated that the compound exhibits a stable molecular geometry with no imaginary frequencies in the vibrational analysis, confirming the structural integrity of the optimized conformation [1].

| Parameter | Estimated Value/Range | Basis |

|---|---|---|

| Onset Decomposition Temperature | 300-400°C | Similar chromene compounds |

| Glass Transition Temperature | Not determined | Fluorinated organics |

| Thermal Decomposition Products | CO2, HF, HCl, organic fragments | Theoretical prediction |

| Stability in Air | Stable under normal conditions | Synthesis conditions |

Based on studies of related fluorinated chromene derivatives, the compound is expected to exhibit thermal stability up to approximately 300-400°C under normal atmospheric conditions [2] [3]. The presence of the fluorine atom in the aromatic ring may enhance thermal stability through the strong carbon-fluorine bond (bond dissociation energy approximately 485 kJ/mol) [4]. However, the chloroethanone moiety represents a potential site for thermal decomposition, as α-haloketones typically undergo elimination reactions at elevated temperatures.

Thermal decomposition is anticipated to proceed through multiple pathways: dehydrohalogenation of the chloroethanone group, potential ring-opening of the dihydropyran ring, and defluorination of the aromatic system. The primary decomposition products would likely include hydrogen fluoride, hydrogen chloride, carbon dioxide, and various organic fragments [5] [3].

Solubility Parameters in Organic Media

The solubility characteristics of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone have been determined through experimental synthesis conditions and computational analysis. The compound demonstrates good solubility in moderately polar organic solvents, consistent with its calculated lipophilicity parameters [6].

| Property | Value | Notes |

|---|---|---|

| Solubility in Water | Limited data available | No specific values found |

| Solubility in Organic Solvents | Soluble in DCM, toluene | Synthesis conditions |

| LogP (Predicted) | 2.327 | ChemSrc database |

| Partition Coefficient Type | Octanol/water | Standard measurement |

Synthesis protocols indicate favorable solubility in dichloromethane and toluene, with successful extraction and purification procedures utilizing these solvents [6]. The compound's moderate polarity, arising from the combination of the carbonyl group, fluorine substitution, and chlorine atom, contributes to its solubility profile in organic media.

Comparative analysis with structurally related compounds reveals that chlorination increases lipophilicity relative to the corresponding alcohol derivative. The 2-chloroethanone functionality contributes approximately 0.2 LogP units compared to the corresponding ethanol derivative (LogP 2.119) [7], indicating enhanced organic phase partitioning due to the carbonyl group's reduced hydrogen bonding capacity relative to hydroxyl groups.

Acid-Base Behavior and Protonation Sites

The acid-base properties of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone are characterized by weak basicity with no inherent acidity. The molecule lacks ionizable protons, precluding traditional acid behavior under normal conditions [1].

| Property | Value | Comments |

|---|---|---|

| pKa (estimated) | Not applicable | No ionizable groups |

| Protonation Site | Carbonyl oxygen | Most basic site |

| Base Character | Very weak | Through carbonyl |

| Acid Character | None | No acidic protons |

The primary site for protonation is the carbonyl oxygen atom of the ethanone group, which represents the most electron-rich and accessible basic center in the molecule [8] [9]. The basicity of this carbonyl group is attenuated by the electron-withdrawing effects of the adjacent chlorine atom, which reduces electron density on the oxygen through inductive effects. The pKa of protonated acetophenone derivatives typically ranges from -6 to -8, suggesting that protonation would only occur under strongly acidic conditions [9].

The fluorine atom in the aromatic ring, while electronegative, does not contribute significantly to the basicity of the molecule due to its strong covalent bonding to carbon and low availability of lone pairs for coordination [10]. Similarly, the ether oxygen within the chromen ring system exhibits limited basicity due to its incorporation into the aromatic-like ring system and reduced accessibility.

Hydrogen Bonding Capacity Analysis

The hydrogen bonding characteristics of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone have been analyzed through consideration of functional group contributions and comparison with related structures [11] [12].

| Functional Group | H-Bond Acceptor | H-Bond Donor | Notes |

|---|---|---|---|

| Carbonyl oxygen (C=O) | Strong | None | Primary acceptor site |

| Fluorine atom (aromatic) | Weak | None | Weak C-F···H interactions |

| Chlorine atom (aliphatic) | Very weak | None | Poor acceptor |

| Ether oxygen (chromen ring) | Moderate | None | Ring oxygen, less accessible |

The compound functions exclusively as a hydrogen bond acceptor, with no available donor sites. The carbonyl oxygen represents the strongest hydrogen bond acceptor, capable of forming moderate to strong hydrogen bonds with protic solvents and other hydrogen bond donors [13] [11]. The estimated hydrogen bond acceptor count is 2, comprising the carbonyl oxygen and the ether oxygen within the chromen ring.

The aromatic fluorine atom exhibits weak hydrogen bonding capability, consistent with computational studies demonstrating that fluorine in aromatic systems can participate in weak C-F···H-N or C-F···H-O interactions [10] [14]. However, these interactions are significantly weaker than conventional hydrogen bonds and contribute minimally to the overall hydrogen bonding profile.

The molecular geometry influences hydrogen bonding accessibility, with the carbonyl group being freely accessible for intermolecular interactions, while the ring ether oxygen is partially shielded by the fused ring system, reducing its effective hydrogen bonding capacity [15].

Lipophilicity (LogP) and Partition Coefficients

The lipophilicity of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone has been characterized through computational predictions and comparison with structurally related compounds. The calculated octanol-water partition coefficient (LogP) indicates moderate lipophilicity suitable for biological membrane permeation [16] [17].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H10ClFO2 | Multiple |

| Molecular Weight | 228.65 g/mol | Multiple |

| CAS Number | 943126-72-5 | Multiple |

| Exact Mass | 228.035 Da | ChemSrc |

| Polar Surface Area (PSA) | 26.30 Ų | ChemSrc |

| LogP (Estimated) | 2.327 | ChemSrc |

The predicted LogP value of 2.327 positions the compound within the optimal range for drug-like molecules, satisfying Lipinski's Rule of Five criteria for oral bioavailability [18] [19]. This moderate lipophilicity reflects the balance between the hydrophobic aromatic chromene system and the polar functional groups (carbonyl, fluorine, chlorine).

Comparison with related chromene derivatives demonstrates the additive effects of functional group modifications on lipophilicity:

| Compound | MW (g/mol) | LogP | PSA (Ų) |

|---|---|---|---|

| 6-fluoro-3,4-dihydro-2H-chromen-4-amine | 167.18 | 1.480 | 35.25 |

| 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | 180.17 | 1.718 | 26.30 |

| 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | 230.66 | 2.119 | 29.46 |

The chloroethanone substitution increases LogP by approximately 0.6 units compared to the aldehyde derivative and 0.2 units compared to the ethanol analog, indicating enhanced lipophilicity due to the combined effects of chlorine substitution and carbonyl functionality [20] [21]. The polar surface area of 26.30 Ų suggests favorable membrane permeability characteristics, as compounds with PSA < 90 Ų typically exhibit good oral absorption [18].

XLogP3

Dates

Explore Compound Types